
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol typically involves the reaction of 2-methoxybenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium diisopropylamide (LDA) can be used.
Major Products
Oxidation: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-one.
Reduction: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol: Similar structure but with additional methoxy groups.
(E)-4-(4-methoxyphenyl)but-3-en-1-ol: Similar structure but with a single methoxy group.
Uniqueness
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
属性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-5-3-2-4-8(10)9(6-7-15)11(12,13)14/h2-6,15H,7H2,1H3 |
InChI 键 |
LUZWKWKVFKKYJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=CCO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


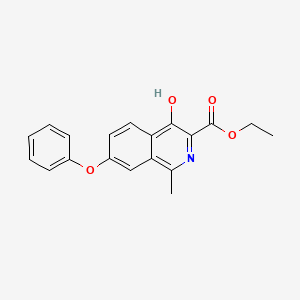

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
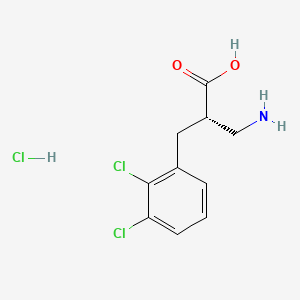
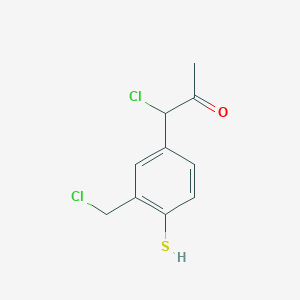

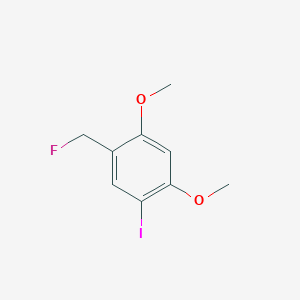


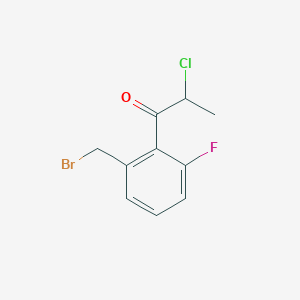


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
